Zinc ethyl phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Zinc ethyl phosphate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a white crystalline powder that is soluble in water and is commonly used as a flame retardant in various materials such as plastics, textiles, and coatings. In recent years, researchers have explored the potential of zinc ethyl phosphate in various fields, including biomedical research, agriculture, and environmental science.

Scientific Research Applications

Zinc ethyl phosphate has been studied extensively for its potential applications in various scientific fields. In biomedical research, it has been explored as a potential drug delivery system due to its ability to encapsulate drugs and release them slowly over time. It has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.

In agriculture, zinc ethyl phosphate has been studied for its potential use as a fertilizer. It has been shown to improve plant growth and increase crop yield in various crops, including maize, wheat, and rice. In environmental science, it has been explored as a potential soil remediation agent due to its ability to immobilize heavy metals in soil.

Mechanism of Action

The mechanism of action of zinc ethyl phosphate varies depending on its application. In drug delivery systems, it acts as a carrier for drugs, allowing for controlled release over time. In cancer therapy, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In agriculture, it acts as a source of zinc for plants, which is essential for plant growth and development. In soil remediation, it immobilizes heavy metals in soil, preventing them from leaching into groundwater.

Biochemical and Physiological Effects

Zinc ethyl phosphate has been shown to have various biochemical and physiological effects. In biomedical research, it has been shown to be biocompatible and non-toxic to cells and tissues. In agriculture, it has been shown to increase the concentration of zinc in plants, which is essential for various enzymatic reactions. In environmental science, it has been shown to reduce the mobility of heavy metals in soil, preventing them from contaminating groundwater.

Advantages and Limitations for Lab Experiments

The advantages of using zinc ethyl phosphate in lab experiments include its low toxicity, biocompatibility, and ability to encapsulate drugs and release them slowly over time. However, its limitations include its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of zinc ethyl phosphate in scientific research. In biomedical research, it could be further explored as a drug delivery system for various diseases, including cancer and neurological disorders. In agriculture, it could be studied further for its potential use as a fertilizer in various crops. In environmental science, it could be investigated further as a soil remediation agent for contaminated sites. Additionally, the synthesis of zinc ethyl phosphate could be optimized to improve its purity and yield.

Synthesis Methods

The synthesis of zinc ethyl phosphate involves the reaction between zinc oxide and phosphoric acid with the addition of ethanol. The reaction leads to the formation of zinc ethyl phosphate, which can be isolated through filtration and washing. The purity of the compound can be improved through recrystallization.

properties

CAS RN |

16527-81-4 |

|---|---|

Product Name |

Zinc ethyl phosphate |

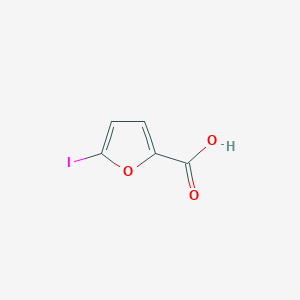

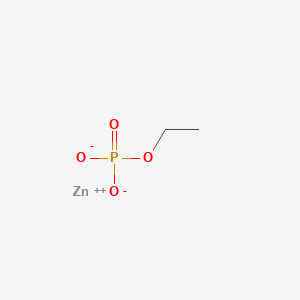

Molecular Formula |

C2H5O4PZn |

Molecular Weight |

189.4 g/mol |

IUPAC Name |

zinc;ethyl phosphate |

InChI |

InChI=1S/C2H7O4P.Zn/c1-2-6-7(3,4)5;/h2H2,1H3,(H2,3,4,5);/q;+2/p-2 |

InChI Key |

UACZWEHNJDEXJP-UHFFFAOYSA-L |

SMILES |

CCOP(=O)([O-])[O-].[Zn+2] |

Canonical SMILES |

CCOP(=O)([O-])[O-].[Zn+2] |

Other CAS RN |

16527-81-4 |

Related CAS |

1623-14-9 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one](/img/structure/B99048.png)